

Spectroscopic Profile of 2-Bromo-7-methoxynaphthalene: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-7-methoxynaphthalene**

Cat. No.: **B1282092**

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Introduction

2-Bromo-7-methoxynaphthalene is a substituted naphthalene derivative with significant potential in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and functional materials. Its chemical structure, characterized by a naphthalene core with a bromine atom and a methoxy group at the C-2 and C-7 positions, respectively, imparts specific physicochemical properties that are of interest to researchers in drug discovery and materials science. An unambiguous characterization of this compound is paramount for its effective utilization, and this relies on a comprehensive analysis of its spectral data.

This technical guide provides a detailed overview of the expected spectral data for **2-Bromo-7-methoxynaphthalene**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible experimental data for this specific isomer, this document presents a combination of data reported for analogous structures and predicted values based on established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic signature of this compound.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₁ H ₉ BrO
Molecular Weight	237.09 g/mol [1]
IUPAC Name	2-bromo-7-methoxynaphthalene [1]
CAS Number	200875-36-1 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of **2-Bromo-7-methoxynaphthalene**.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Ar-H
~ 7.6 - 7.8	m	2H	Ar-H
~ 7.2 - 7.4	m	2H	Ar-H
~ 3.9	s	3H	-OCH ₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) (ppm)	Assignment
~ 158	Ar-C-O
~ 135	Ar-C
~ 130	Ar-C
~ 129	Ar-CH
~ 128	Ar-CH
~ 125	Ar-CH
~ 120	Ar-C-Br
~ 119	Ar-CH
~ 106	Ar-CH
~ 55	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic absorption bands for **2-Bromo-7-methoxynaphthalene**.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~ 1600	Strong	Aromatic C=C Stretch
~ 1475	Medium	Aromatic C=C Stretch
1250-1200	Strong	Aryl-O Stretch (asymmetric)
1050-1000	Medium	Aryl-O Stretch (symmetric)
Below 800	Strong	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectrum of **2-Bromo-7-methoxynaphthalene** would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
236	~100	[M] ⁺ (with ⁷⁹ Br)
238	~98	[M] ⁺ (with ⁸¹ Br)
157	Variable	[M-Br] ⁺
128	Variable	[M-Br-CO] ⁺
115	Variable	[C ₉ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Bromo-7-methoxynaphthalene** is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm).
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.
- ¹H NMR Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
 - A standard one-pulse sequence is used to acquire the proton spectrum.

- Typical parameters include a spectral width of 12-15 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired.
 - Typical parameters include a spectral width of 200-220 ppm, a pulse width corresponding to a 45° flip angle, and a relaxation delay of 2-5 seconds to ensure quantitative analysis of carbons with long relaxation times.
 - A significantly larger number of scans (several hundred to thousands) is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
 - The sample is placed in the infrared beam path.

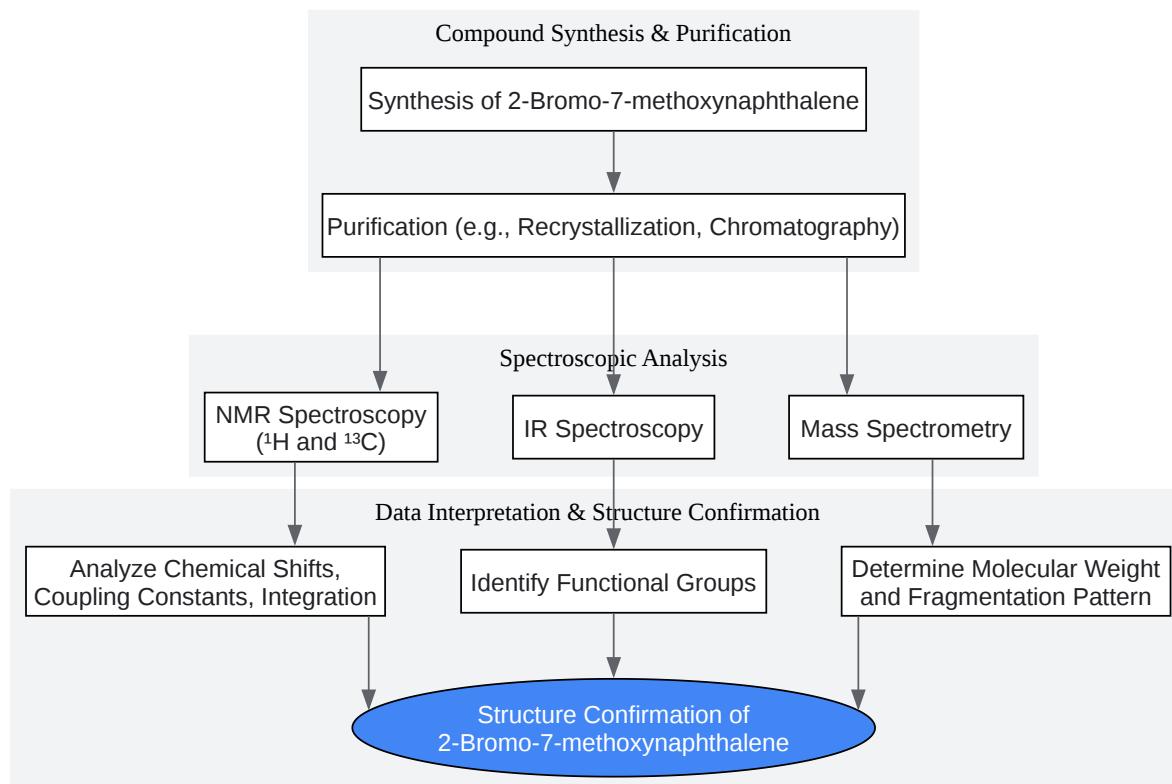
- The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An ion detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow Visualization

The logical flow for the spectroscopic analysis and characterization of **2-Bromo-7-methoxynaphthalene** is illustrated in the following diagram.

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Bromo-7-methoxynaphthalene**.

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References

- 1. 2-Bromo-7-methoxynaphthalene | C11H9BrO | CID 12992759 - PubChem
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